molecular formula C7H11Cl2N3O B2653722 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride CAS No. 2470435-20-0

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride

Cat. No.: B2653722
CAS No.: 2470435-20-0
M. Wt: 224.09
InChI Key: DFEPCCFLDMNJBH-UHFFFAOYSA-N
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Description

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce azetidine derivatives with altered functional groups .

Scientific Research Applications

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrimidine and azetidine rings, along with the presence of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-pyrimidin-4-ylazetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7(3-9-4-7)6-1-2-8-5-10-6;;/h1-2,5,9,11H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEPCCFLDMNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=NC=NC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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